molecular formula C4H8ClN3 B1380017 N-(prop-2-yn-1-yl)guanidine hydrochloride CAS No. 193074-89-4

N-(prop-2-yn-1-yl)guanidine hydrochloride

Cat. No. B1380017
CAS RN: 193074-89-4
M. Wt: 133.58 g/mol
InChI Key: TZPDAULFFADFBF-UHFFFAOYSA-N
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Description

“N-(prop-2-yn-1-yl)guanidine hydrochloride” is a chemical compound with the CAS Number: 193074-89-4 . It has a molecular weight of 133.58 and its IUPAC name is 1-(prop-2-yn-1-yl)guanidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .


Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)guanidine hydrochloride” is 1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been involved in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . Both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .


Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)guanidine hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-(prop-2-yn-1-yl)guanidine hydrochloride:

Protein Modification Detection

This compound has been used as an alkyl probe to capture protein-bound electrophiles in cells. The hydrazine acts as a nucleophile, and the alkyne group enables protein enrichment and detection, facilitating the discovery of protein modifications that may not be predicted through typical protein sequence analyses .

Photosensitization in Chemical Reactions

Research indicates that both the starting material and the product can act as photosensitizers. In one study, 1 O 2 and O 2 ˙ − were generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Synthon in Sonogashira Cross-Coupling Reactions

The compound is a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating complex organic molecules. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .

Drug Delivery Systems

There is potential for this compound to be used in the development of drug delivery systems, particularly for the selective delivery of antitumor drugs to target tissues and tumor cells .

Formation of Benzimidazole Derivatives

It has been used in cyclocondensation reactions with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are valuable in various chemical synthesis processes .

Potential Applications in Drug Development, Catalysis, and Nanotechnology

The compound has been extensively studied for its potential applications in various fields such as drug development, catalysis, and nanotechnology. Its unique properties make it a candidate for innovative research in these areas.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-prop-2-ynylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDAULFFADFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)guanidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(prop-2-yn-1-yl)guanidine hydrochloride
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N-(prop-2-yn-1-yl)guanidine hydrochloride
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N-(prop-2-yn-1-yl)guanidine hydrochloride
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N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 5
N-(prop-2-yn-1-yl)guanidine hydrochloride
Reactant of Route 6
N-(prop-2-yn-1-yl)guanidine hydrochloride

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